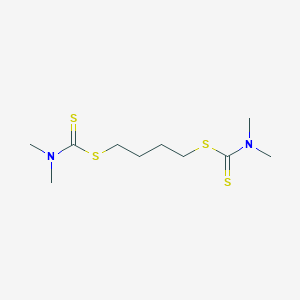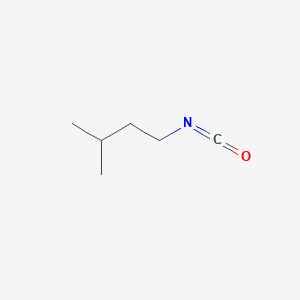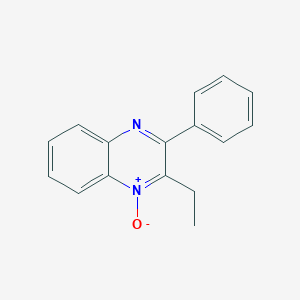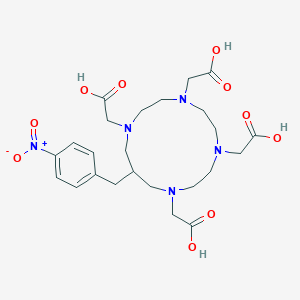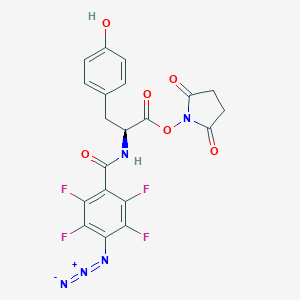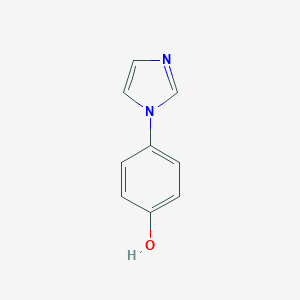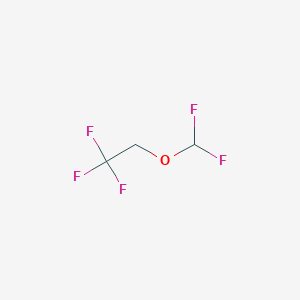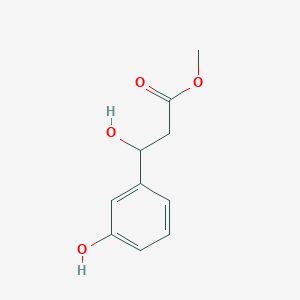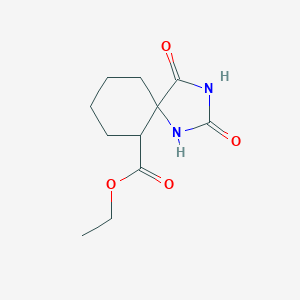
1,3-Diazaspiro(4.5)decane-2,4-dione, 6-(ethoxycarbonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diazaspiro(4.5)decane-2,4-dione, 6-(ethoxycarbonyl)- (also known as NSC 163062 or spiro-urea) is a synthetic compound used in scientific research. It is a spirocyclic urea derivative that has been shown to have potential applications in various fields such as medicine, biology, and chemistry.
作用機序
The exact mechanism of action of 1,3-Diazaspiro(4.5)decane-2,4-dione, 6-(ethoxycarbonyl)- is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins.
生化学的および生理学的効果
Studies have shown that 1,3-Diazaspiro(4.5)decane-2,4-dione, 6-(ethoxycarbonyl)- has various biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells, reduce inflammation, and inhibit the activity of certain enzymes and proteins.
実験室実験の利点と制限
One of the advantages of using 1,3-Diazaspiro(4.5)decane-2,4-dione, 6-(ethoxycarbonyl)- in lab experiments is its high solubility in water and organic solvents. This makes it easy to handle and use in various experiments. However, one of the limitations is its low stability under certain conditions, which can affect the reproducibility of results.
将来の方向性
There are several future directions for research on 1,3-Diazaspiro(4.5)decane-2,4-dione, 6-(ethoxycarbonyl)-. One direction is to further investigate its potential applications in medicine, particularly in the treatment of cancer and inflammatory diseases. Another direction is to study its effects on the structure and function of proteins, which could lead to the development of new drugs and therapies. Additionally, further research could be done to improve the stability of the compound and its reproducibility in lab experiments.
Conclusion:
1,3-Diazaspiro(4.5)decane-2,4-dione, 6-(ethoxycarbonyl)- is a synthetic compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs and therapies for various diseases.
合成法
The synthesis of 1,3-Diazaspiro(4.5)decane-2,4-dione, 6-(ethoxycarbonyl)- involves the reaction of 2-amino-1,3-propanediol with ethyl chloroformate and subsequent cyclization with phosgene. The yield of the synthesis is reported to be around 70%.
科学的研究の応用
1,3-Diazaspiro(4.5)decane-2,4-dione, 6-(ethoxycarbonyl)- has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, it has been shown to have antitumor, antifungal, and anti-inflammatory properties. In the field of biology, it has been used as a tool for studying the structure and function of proteins. In the field of chemistry, it has been used as a reagent for the synthesis of various compounds.
特性
CAS番号 |
1975-87-7 |
|---|---|
製品名 |
1,3-Diazaspiro(4.5)decane-2,4-dione, 6-(ethoxycarbonyl)- |
分子式 |
C11H16N2O4 |
分子量 |
240.26 g/mol |
IUPAC名 |
ethyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-6-carboxylate |
InChI |
InChI=1S/C11H16N2O4/c1-2-17-8(14)7-5-3-4-6-11(7)9(15)12-10(16)13-11/h7H,2-6H2,1H3,(H2,12,13,15,16) |
InChIキー |
HSLTZBCHVYFTBO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCCC12C(=O)NC(=O)N2 |
正規SMILES |
CCOC(=O)C1CCCCC12C(=O)NC(=O)N2 |
同義語 |
2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



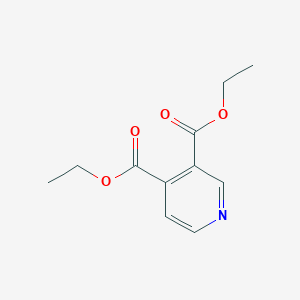

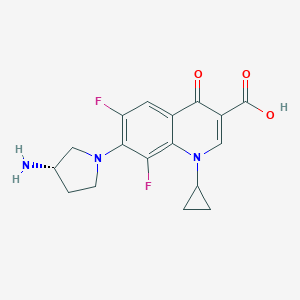
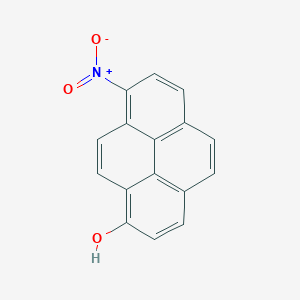
![2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B155645.png)
